molecular formula C16H19ClN4O2S B6436695 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline CAS No. 2549011-42-7

6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline

Cat. No.: B6436695
CAS No.: 2549011-42-7
M. Wt: 366.9 g/mol
InChI Key: QVAROYCGSNHVGG-UHFFFAOYSA-N
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Description

6-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at position 6 and a 1,4-diazepane ring at position 2, further modified by a cyclopropanesulfonyl group. This structure confers unique physicochemical properties, including enhanced solubility and metabolic stability compared to simpler quinoxaline derivatives.

Properties

IUPAC Name

6-chloro-2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c17-12-2-5-14-15(10-12)18-11-16(19-14)20-6-1-7-21(9-8-20)24(22,23)13-3-4-13/h2,5,10-11,13H,1,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAROYCGSNHVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. The reaction conditions often include the use of chlorinating agents to introduce the chlorine atom at the 6-position of the quinoxaline ring. The diazepane ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the cyclopropanesulfonyl group via sulfonylation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline rings.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline involves its interaction with specific molecular targets. The quinoxaline core can interact with DNA or proteins, potentially leading to biological effects. The diazepane ring and cyclopropanesulfonyl group may enhance its binding affinity and specificity for these targets. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The quinoxaline scaffold is highly versatile, with modifications at positions 2, 6, and 7 significantly altering biological activity. Below is a comparative analysis with key analogs:

Compound Name Substituents (Position 2) Substituents (Position 6) Key Functional Groups Biological Activity (Reported)
6-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline 1,4-Diazepane + cyclopropanesulfonyl Cl Sulfonyl, 7-membered diazepane Antimicrobial (hypothesized)
6-Chloro-2-(4-(2-methoxyphenyl)-piperazin-1-yl)-quinoxaline-3-carbonitrile 1,4-di-N-oxide Piperazine + 2-methoxyphenyl Cl Nitrile, 1,4-di-N-oxide Antiplasmodial (IC₅₀: 0.8 µM)
6,7-Dichloro-2-(ethoxycarbonyl)-3-trifluoromethylquinoxaline 1,4-dioxide Ethoxycarbonyl Cl (positions 6,7) Trifluoromethyl, 1,4-dioxide Antimycobacterial (MIC: 1.56 µg/mL)
6-Chloro-2-(4-chlorophenyl)-3-carbonitrile 1,4-di-N-oxide quinoxaline 4-Chlorophenyl Cl Nitrile, 1,4-di-N-oxide Leishmanicidal (IC₅₀: 2.3 µM)

Key Observations

  • Diazepane vs. Piperazine Rings : The 1,4-diazepane moiety in the target compound introduces a 7-membered ring, which may enhance conformational flexibility and receptor binding compared to the 6-membered piperazine in analogs like those in and . This structural feature could improve CNS penetration or reduce off-target effects .
  • Cyclopropanesulfonyl Group : Unlike ethoxycarbonyl or nitrile groups in other derivatives, the cyclopropanesulfonyl substituent likely enhances metabolic stability by resisting hydrolysis, a common issue in ester-containing analogs .
  • 1,4-Di-N-Oxide vs. Non-Oxidized Core: The absence of 1,4-di-N-oxide groups in the target compound distinguishes it from antimycobacterial and antiplasmodial analogs. This modification may reduce redox-dependent cytotoxicity but limit activity against specific pathogens .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

  • However, the diazepane ring may counteract this by introducing hydrophobic character.
  • LogP values for similar quinoxalines range from 2.1 (ethoxycarbonyl derivatives) to 3.8 (trifluoromethyl analogs), suggesting the target compound may occupy an intermediate range (~2.5–3.0) .

Binding Affinity and Selectivity

  • Piperazine-containing analogs (e.g., ) show high affinity for parasitic enzymes (e.g., Plasmodium dihydroorotate dehydrogenase), while the diazepane-sulfonyl combination in the target compound may target bacterial efflux pumps or kinase pathways .

Q & A

Q. What synthetic routes are recommended for synthesizing 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves condensation of 6-chloroquinoxaline derivatives with cyclopropanesulfonyl-substituted diazepanes. Key steps include nucleophilic substitution under basic conditions (e.g., potassium carbonate in dimethylformamide) to facilitate the coupling of the diazepane moiety to the quinoxaline core . Solvent polarity and temperature (e.g., 80–100°C) are critical for reaction kinetics and yield optimization. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) ensure structural fidelity .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic techniques?

  • Methodology :
  • Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and stereochemistry by growing crystals in a solvent system (e.g., DMSO/water) and analyzing with SC-XRD (e.g., R factor < 0.05) .
  • Spectroscopic analysis : Use ¹H NMR to confirm proton environments (e.g., cyclopropanesulfonyl methylene protons at δ 1.0–1.5 ppm) and IR for functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Screen for antimicrobial or anticancer activity using:
  • Cell viability assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases, comparing inhibition constants (Kᵢ) with reference inhibitors .

Advanced Research Questions

Q. How can contradictory results in biological activity data (e.g., varying IC₅₀ across studies) be systematically addressed?

  • Methodology :
  • Dose-response standardization : Ensure consistent compound purity (≥95% by HPLC) and cell line authentication.
  • Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerases or kinase domains, correlating with experimental IC₅₀ values .
  • Metabolic stability assessment : Perform liver microsome assays to rule out rapid degradation as a cause of variability .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :
  • Lipophilicity adjustment : Introduce hydrophilic substituents (e.g., hydroxyl groups) to improve solubility, monitored via logP determination (shake-flask method).
  • Pro-drug design : Mask sulfonyl groups with ester linkages, evaluating hydrolysis rates in simulated physiological buffers .
  • Plasma protein binding assays : Use equilibrium dialysis to quantify unbound fractions, guiding dose adjustments .

Q. How can researchers investigate the environmental fate and ecological risks of this compound?

  • Methodology :
  • Environmental partitioning : Measure octanol-water (Kₒw) and soil sorption (Kd) coefficients to model distribution in ecosystems .
  • Biotic/abiotic degradation : Perform hydrolysis (pH 5–9) and photolysis (UV light) studies, analyzing degradation products via LC-MS .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to estimate EC₅₀ values for risk assessment .

Q. What computational approaches elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :
  • QSAR modeling : Train models with descriptors like polar surface area, H-bond donors/acceptors, and molecular weight using datasets from analogs (e.g., anti-proliferative IC₅₀ values) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to identify critical binding residues .

Methodological Notes for Experimental Design

  • Synthetic Yield Optimization : Use a Box-Behnken design to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Biological Replicates : Include ≥3 technical and biological replicates in assays to ensure statistical robustness (p < 0.05 via ANOVA) .
  • Data Contradiction Resolution : Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity if docking results conflict with enzymatic assays) .

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